molecular formula C5H8Cl2O B1194124 2-(Dichloromethyl)tetrahydrofuran

2-(Dichloromethyl)tetrahydrofuran

Cat. No. B1194124
M. Wt: 155.02 g/mol
InChI Key: LRRYUPYELLDERY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(dichloromethyl)tetrahydrofuran is a member of the class of oxolanes that is oxolane (tetrahydrofuran) substituted by a dichloromethyl group at position 2. It has a role as a metabolite. It is a member of oxolanes and an organochlorine compound. It derives from a hydride of an oxolane.

Scientific Research Applications

Electrochemical Applications

  • Electrochemical Behavior : A study by Fechtel, Westphal, and Matschiner (1990) described the electrochemical behavior of 2-(Dichloromethyl)tetrahydrofuran. Electroreductions of certain compounds in LiCl/Methanol led to the formation of 2-dichloromethyl-tetrahydrofurans (Fechtel, Westphal, & Matschiner, 1990).

Organic Synthesis and Catalysis

  • Biomass-Derived Solvent : Pace et al. (2012) discussed the use of 2-Methyl-tetrahydrofuran, a derivative, as a biomass-derived solvent in organic chemistry. Its properties like low miscibility with water and remarkable stability make it valuable in syntheses involving organometallics and biotransformations (Pace et al., 2012).
  • Phase-Transfer Catalyzed Alkoxylation : Shavrin, Volotova, and Kutin (1991) explored the phase-transfer catalyzed alkoxylation of 2-(dichloromethyl) furan, achieving high overall yields and demonstrating its potential in synthetic organic chemistry (Shavrin, Volotova, & Kutin, 1991).

Stereochemistry in Radical Cyclizations

  • Stereoselective Synthesis : Watanabe and Endo (1988) presented a novel method for the preparation of 2,4-disubstituted tetrahydrofurans using a stereocontrol method involving mono- or dichloromethyl radicals, highlighting its utility in creating specific stereochemical configurations in organic molecules (Watanabe & Endo, 1988).

Solvent Applications in Chemistry

  • Organometallic and Biphasic Reactions : Aycock (2007) discussed the use of 2-Methyltetrahydrofuran as a solvent in organometallic reactions, showing its effectiveness as a substitute for THF and dichloromethane in various chemical processes (Aycock, 2007).

Environmental Impact and Safety

  • Effect on Enzyme Activities : A study by Lv et al. (2008) investigated the effects of tetrahydrofuran on enzyme activities in activated sludge, providing insights into its environmental impact and safety considerations (Lv, Yao, Lv, & Min, 2008).

properties

Molecular Formula

C5H8Cl2O

Molecular Weight

155.02 g/mol

IUPAC Name

2-(dichloromethyl)oxolane

InChI

InChI=1S/C5H8Cl2O/c6-5(7)4-2-1-3-8-4/h4-5H,1-3H2

InChI Key

LRRYUPYELLDERY-UHFFFAOYSA-N

SMILES

C1CC(OC1)C(Cl)Cl

Canonical SMILES

C1CC(OC1)C(Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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